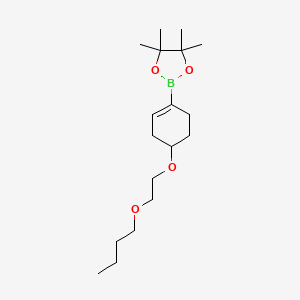

2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting with the preparation of the cyclohexenyl core. One common approach is the reaction of 4-(2-butoxyethoxy)cyclohex-1-ene with a boronic acid derivative under specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion to corresponding boronic acids or esters.

Reduction: : Reduction of the boronic ester to boronic acid.

Substitution: : Replacement of the boronic ester group with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide or metal catalysts.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

Oxidation: : Boronic acids or esters.

Reduction: : Boronic acids.

Substitution: : Diverse functionalized derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other organic frameworks.

Biology

In biological research, boronic acids and their derivatives are explored for their potential as enzyme inhibitors. This compound may be used to study enzyme mechanisms or as a lead compound in drug discovery.

Medicine

The medicinal applications of boronic acids include their use as antiviral, antibacterial, and anticancer agents. This compound could be investigated for its therapeutic potential in these areas.

Industry

In material science, boronic acids are used in the development of sensors and materials with specific properties. This compound may be employed in the creation of novel materials with unique chemical and physical characteristics.

Mechanism of Action

The mechanism by which 2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved would vary based on the biological or medicinal context in which it is used.

Comparison with Similar Compounds

Similar Compounds

Boronic Acids: : General class of compounds with similar reactivity.

Boronic Esters: : Derivatives of boronic acids with different reactivity profiles.

Cyclohexenyl Derivatives: : Compounds with similar core structures but different substituents.

Uniqueness

2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the cyclohexenyl core and the boronic acid derivative, which provides distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

2-(4-(2-Butoxyethoxy)cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in various fields including medicinal chemistry and material science. Understanding its biological activity is crucial for evaluating its utility in these areas.

- Molecular Formula : C₁₂H₁₈B₁O₂

- Molecular Weight : 208.10 g/mol

- CAS Number : 141091-37-4

- Physical State : Liquid at room temperature

The biological activity of this compound largely stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The boron atom in the dioxaborolane structure can form transient complexes with electron-rich sites in biomolecules, potentially altering their function.

Anticancer Properties

Research has indicated that boron-containing compounds can exhibit anticancer properties. For instance, studies have shown that boron compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Enzyme Inhibition

Compounds similar to this compound have been reported to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic rates in cells and potentially contribute to therapeutic effects against certain diseases.

Case Studies and Research Findings

Toxicity and Safety Profile

While the biological activity of this compound shows promise, it is essential to evaluate its toxicity. Preliminary toxicity assessments indicate that the compound may cause irritation upon contact with skin and eyes. Proper handling and safety precautions are recommended when working with this substance.

Properties

IUPAC Name |

2-[4-(2-butoxyethoxy)cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33BO4/c1-6-7-12-20-13-14-21-16-10-8-15(9-11-16)19-22-17(2,3)18(4,5)23-19/h8,16H,6-7,9-14H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHUOYTUFRZISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OCCOCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.